N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

Pharmaceutical Quality Control Regulatory Compliance Reference Standards

Official USP Antazoline Related Compound A and EP Antazoline Impurity A—a certified reference material (CRM) manufactured under ISO 17034 & ISO/IEC 17025 with documented pharmacopeial traceability. Supplied with comprehensive characterization (NMR, MS, IR, HPLC) and Certificate of Analysis essential for ICH Q2(R1) method validation and ANDA/NDA regulatory submissions. Confirmed as the primary hydrolytic degradation product of antazoline; enables stability-indicating HPLC quantification at 2 μg/mL LOD for ICH Q3B(R2) impurity reporting. The only CRM that meets compendial requirements for antazoline phosphate/hydrochloride batch release testing.

Molecular Formula C₁₇H₂₁N₃O
Molecular Weight 283.37
CAS No. 26953-37-7
Cat. No. B1146562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide
CAS26953-37-7
SynonymsN-(2-Aminoethyl)-2-(N-benzylanilino)acetamide
Molecular FormulaC₁₇H₂₁N₃O
Molecular Weight283.37
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2
InChIInChI=1S/C17H21N3O/c18-11-12-19-17(21)14-20(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15/h1-10H,11-14,18H2,(H,19,21)
Commercial & Availability
Standard Pack Sizes15 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (CAS 26953-37-7): Compendial Reference Standard for Antazoline Quality Control and Stability Testing


N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (CAS 26953-37-7) is a synthetic organic compound with molecular formula C17H21N3O and molecular weight 283.37 g/mol [1]. It is officially designated as Antazoline Related Compound A (USP) or Antazoline EP Impurity A (European Pharmacopoeia) and functions as a primary hydrolytic degradation product of the first-generation antihistamine antazoline [2]. The compound contains an amide group, a benzyl moiety, and a terminal primary amine, and is supplied primarily as a certified reference standard (CRM) for pharmaceutical quality control applications rather than as an active pharmaceutical ingredient [1].

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (26953-37-7): Why Generic Analogs Cannot Substitute for Compendial-Grade Reference Standards


Generic substitution of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide with non-compendial or research-grade analogs fails to meet regulatory requirements for pharmaceutical quality control. This compound is not merely a chemical entity but a certified reference material (CRM) produced under ISO 17034 and ISO/IEC 17025 accreditation with documented traceability to USP or EP pharmacopeial standards [1]. Non-certified analogs lack the validated purity assignment, comprehensive characterization data (NMR, MS, IR, HPLC), and Certificate of Analysis (CoA) required for method validation and ANDA/NDA regulatory submissions [2]. Furthermore, this compound has been structurally confirmed as the specific antazoline hydrolysis product—N-[(N-benzylanilino)acetyl]ethylenediamine—distinguishing it from other potential degradation products or synthetic impurities that may co-elute under different analytical conditions [3].

Quantitative Evidence Guide: Differentiating N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (26953-37-7) for Scientific Procurement


Compendial Reference Standard Identity: USP and EP Official Designation for Regulatory Compliance

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide is uniquely designated as the official Antazoline Related Compound A reference standard in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) [1]. Unlike research-grade chemicals or other antazoline impurities (e.g., Impurity B, C, D), only this specific compound is recognized in pharmacopeial monographs for antazoline phosphate and antazoline hydrochloride quality testing [2].

Pharmaceutical Quality Control Regulatory Compliance Reference Standards

Structural Confirmation as Primary Antazoline Hydrolysis Degradant: Validated Identity by NMR, MS, and HPLC-MS

This compound has been conclusively identified as the primary hydrolytic degradation product of antazoline—N-[(N-benzylanilino)acetyl]ethylenediamine (designated as Compound IV)—through comprehensive structural elucidation using NMR, FT-IR, MS, and HPLC-MS [1]. In contrast, other potential degradation products or synthetic byproducts of antazoline do not share this validated identity or the associated stability-indicating HPLC method specificity.

Forced Degradation Studies Stability-Indicating Method Validation Impurity Profiling

Validated Stability-Indicating HPLC Method Performance: Quantification Linearity, Recovery, and Detection Limit

A stability-indicating HPLC method has been specifically developed and validated for the quantification of N-(2-aminoethyl)-2-(benzyl(phenyl)amino)acetamide (Compound IV) alongside antazoline and naphazoline [1]. This method demonstrated performance parameters that enable reliable detection and quantification of this specific degradant, whereas generic HPLC methods for antazoline may not resolve this compound from co-formulated actives.

Analytical Method Validation HPLC Quantification Stability Testing

pH-Dependent Formation Kinetics: Multi-Pathway Degradation Mechanism in pH 3.0-7.4

Kinetic analysis of antazoline degradation across pH 0-7.4 revealed that N-(2-aminoethyl)-2-(benzyl(phenyl)amino)acetamide forms through three distinct hydrolysis pathways in the pH 3.0-7.4 range—acidic, non-catalyzed, and semi-alkaline hydrolysis [1]. This multi-pathway formation mechanism distinguishes this compound from degradation products that form only under extreme pH conditions or via single mechanisms.

Degradation Kinetics pH-Rate Profiling Formulation Stability

Commercial Purity Specifications: HPLC Purity ≥98.0% Area for Reference Standard Procurement

Commercially available certified reference standards of N-(2-aminoethyl)-2-(benzyl(phenyl)amino)acetamide are supplied with defined purity specifications—minimum 98.0% by HPLC area and minimum 98.0% by non-aqueous titration [1]. This documented purity level exceeds the typical purity of research-grade chemicals (often 95-97%) and is verified against compendial standards with full traceability.

Reference Standard Purity Quality Specifications Procurement Criteria

Target Selectivity Profile: Differential Activity Across Copper-Containing and Flavin-Containing Amine Oxidases

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide demonstrates a marked selectivity window across different amine oxidase enzymes. It exhibits moderate inhibitory activity against human membrane primary amine oxidase (IC50 = 130 nM) [1] but shows minimal to no inhibition of porcine kidney diamine oxidase (IC50 = 1.00E+6 nM) [1] and rat liver monoamine oxidase B (IC50 > 1.00E+6 nM) [1]. This ~7,700-fold selectivity for membrane primary amine oxidase over diamine oxidase and MAO-B distinguishes its interaction profile from broader-spectrum amine oxidase inhibitors.

Enzyme Inhibition Amine Oxidase Target Selectivity

Procurement Application Scenarios for N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (26953-37-7)


Pharmaceutical Quality Control: System Suitability and Impurity Quantification for Antazoline Formulations

Procure as a USP/EP compendial reference standard for use in system suitability testing and impurity quantification during antazoline phosphate or antazoline hydrochloride batch release. The validated stability-indicating HPLC method [1] enables quantification of this specific degradant at detection limits of 2 μg/mL, corresponding to 0.002% (w/v) in ophthalmic formulations. This supports ICH Q2(R1)-compliant method validation and ICH Q3B(R2)-compliant impurity reporting.

Stability Studies and Forced Degradation: Identification and Quantification of Primary Hydrolytic Degradant

Use as an authenticated reference standard for identifying and quantifying the primary hydrolytic degradation product of antazoline in forced degradation studies and long-term stability protocols. The compound's formation via three distinct pathways in pH 3.0-7.4 [2] makes it the key marker for assessing hydrolytic degradation across physiologically relevant pH conditions, supporting shelf-life determination under ICH Q1A(R2) guidelines.

Method Development and Validation for ANDA/NDA Submissions

Employ as a fully characterized impurity standard in analytical method development and validation (AMV) for Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) submissions for generic antazoline products [3]. The compound is supplied with comprehensive characterization data including NMR, MS, and HPLC documentation, meeting regulatory expectations for impurity standard qualification and traceability to USP/EP pharmacopeial standards [4].

Amine Oxidase Research: Selective Copper-Containing Amine Oxidase Inhibitor Tool

Utilize in enzyme inhibition studies as a selective tool compound for membrane primary amine oxidase (human; IC50 = 130 nM) with ~7,700-fold selectivity over diamine oxidase and MAO-B [5]. This selectivity window supports mechanistic studies of copper-containing amine oxidase biology while minimizing confounding off-target effects. May serve as a reference ligand for competitive binding assays and structure-activity relationship (SAR) studies of amine oxidase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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